Diacetylkorseveriline
Description
Structure
2D Structure
Properties
Molecular Formula |
C31H49NO4 |
|---|---|
Molecular Weight |
499.7 g/mol |
IUPAC Name |
(17-acetyloxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-20-yl) acetate |
InChI |
InChI=1S/C31H49NO4/c1-17-6-9-29-18(2)22-7-8-23-24(26(22)16-32(29)15-17)13-27-25(23)14-30(36-20(4)34)28-12-21(35-19(3)33)10-11-31(27,28)5/h17-18,21-30H,6-16H2,1-5H3 |
InChI Key |
FATOICABJMDCPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(C6C5(CCC(C6)OC(=O)C)C)OC(=O)C)C |
Origin of Product |
United States |
Synthetic Pathways and Chemical Modification of Diacetylkorseveriline
Strategies for Chemical Synthesis of Diacetylkorseveriline
The synthesis of this compound is fundamentally a semi-synthetic process that begins with the isolation of its natural precursor, Korseveriline.
The primary precursor for this compound is Korseveriline, a natural alkaloid.
Natural Source : Korseveriline is extracted from plants of the Liliaceae family, specifically Korolkowia sewerzowii (also referred to as Fritillaria sewerzowii). mdpi.com This plant is found in the mountainous regions of Central Asia. mdpi.com K. sewerzowii is a rich source of various related alkaloids, including korseverine, korsine, and sevedine. mdpi.com
Extraction Methodologies : The initial step in obtaining the precursor involves separating the desired natural products from the raw plant material. nih.gov Solvent extraction is the most prevalent method for isolating alkaloids. nih.gov The general process involves several stages: the solvent penetrates the plant matrix, the alkaloid dissolves in the solvent, the solute diffuses out, and the extract is collected. nih.gov Modern, more efficient, and environmentally friendly techniques such as pressurized liquid extraction (PLE) and microwave-assisted extraction (MAE) are also employed to reduce solvent consumption and extraction time. nih.gov After extraction, complex mixtures require further separation and purification, commonly achieved through chromatographic techniques to isolate pure Korseveriline. nih.gov
| Extraction Technique | Principle | Advantages | Considerations |
| Solvent Extraction | Dissolving solutes in a suitable solvent based on polarity. | Widely applicable, straightforward. | Can be time-consuming and require large volumes of organic solvents. nih.gov |
| Pressurized Liquid Extraction (PLE) | Using solvents at elevated temperatures and pressures. | Faster, less solvent consumption, good repeatability. nih.gov | Potential for degradation of thermolabile compounds, though shorter times can mitigate this. nih.gov |
| Microwave-Assisted Extraction (MAE) | Using microwave energy to heat the solvent and sample. | Reduced extraction time and solvent use, improved yield. nih.gov | Requires specialized equipment; thermal effects must be controlled. |
This compound is synthesized from Korseveriline via an acetylation reaction. This chemical modification targets the hydroxyl (-OH) groups on the Korseveriline scaffold. The name "diacetyl" indicates that two acetyl groups are added to the molecule.
Reaction Mechanism : Acetylation involves the introduction of an acetyl functional group (–COCH₃) into an organic compound. In the case of Korseveriline, the nucleophilic oxygen atoms of two hydroxyl groups attack the electrophilic carbonyl carbon of an acetylating agent.
Reagents and Conditions : The acetylation of alkaloids is a standard transformation in organic synthesis. chemistry-chemists.com The reaction typically employs an acetylating agent in the presence of a base or catalyst.
| Acetylation Reagent | Typical Conditions | Byproduct | Notes |
| Acetic Anhydride (B1165640) ((CH₃CO)₂O) | Often used with a base like pyridine (B92270) or triethylamine, which acts as a catalyst and scavenges the acetic acid byproduct. Can be performed at room temperature or with gentle heating. | Acetic Acid | A common and effective method for acetylating alcohols. |
| Acetyl Chloride (CH₃COCl) | Highly reactive. Usually requires a non-nucleophilic base (e.g., pyridine) to neutralize the HCl byproduct. Reactions are often run at low temperatures. | Hydrochloric Acid (HCl) | More reactive than acetic anhydride but can be less selective and requires more stringent handling. |
The result of this reaction is the conversion of two of Korseveriline's hydroxyl groups into acetate (B1210297) esters, yielding this compound.
While the semi-synthesis of this compound from its natural precursor is direct, advanced synthetic methods focus on improving efficiency, selectivity, and the potential for total synthesis from simpler starting materials. adelaide.edu.auku.dk These methodologies are crucial for producing complex molecules when the natural source is scarce or for creating structural variations not accessible through semi-synthesis. sydney.edu.au
Key aspects of advanced synthesis applicable to complex alkaloids include:
Total Synthesis : Building the complex molecular architecture from simple, commercially available precursors. This provides complete control over the chemical structure but is often a long and challenging process.
Stereoselective Synthesis : Controlling the three-dimensional arrangement of atoms (stereochemistry) during a reaction. adelaide.edu.au For a complex molecule like this compound with multiple chiral centers, achieving the correct stereoisomer is critical.
Chemoinformatics-Enabled Approaches : Using computational tools to evaluate and predict the outcomes of different synthetic routes, helping to identify the most efficient pathways and troubleshoot problematic steps. rsc.org
Design and Synthesis of this compound Analogs and Derivatives
The structural modification of natural products is a powerful strategy in drug discovery and chemical biology to develop novel compounds with potentially improved properties or to probe biological mechanisms. nih.gov
Modifying the this compound scaffold can lead to the creation of analogs with new or enhanced characteristics. doria.fi Such modifications are often guided by structure-activity relationship (SAR) studies, where systematic changes to a molecule's structure are correlated with changes in its biological activity. nih.gov
| Modification Strategy | Description | Potential Outcome |
| Functional Group Interconversion | Altering or replacing existing functional groups. For example, modifying the acetate esters or other reactive sites on the molecule. | Changes in solubility, stability, and target-binding affinity. nih.gov |
| Scaffold Alteration | Modifying the core carbon skeleton, such as changing ring sizes or opening rings. | Can lead to fundamentally new classes of compounds with different biological profiles. |
| Side Chain Modification | Altering the substituents attached to the main scaffold. | Fine-tuning of steric and electronic properties to optimize interactions with biological targets. |
| Introduction of Pharmacophores | Adding specific groups known to be important for biological activity (e.g., fluorine atoms, heterocyclic rings). | Enhancement of potency, metabolic stability, or other pharmacological properties. nih.gov |
Derivatization is the process of transforming a chemical compound into a related product (a derivative) through a simple chemical reaction. This is often done not to fundamentally change its core activity, but to make it more suitable for a specific analytical method or experimental setup. nih.govyoutube.com
Chemical derivatization can be applied to this compound to facilitate its study by:
Improving Analytical Detection : Many analytical techniques, such as gas chromatography (GC) and mass spectrometry (MS), benefit from derivatization. For instance, silylation (adding a trimethylsilyl (B98337) group) can increase the volatility and thermal stability of a compound for GC analysis. youtube.com For LC-MS, derivatization can enhance ionization efficiency, leading to much greater detection sensitivity. nih.gov
Enabling Quantification : Attaching a chromophore or fluorophore can allow for easy quantification using UV-Vis or fluorescence spectroscopy.
Facilitating Purification : Adding a charged group or a specific tag can simplify purification from complex mixtures using techniques like ion-exchange or affinity chromatography.
The choice of derivatization reagent depends on the functional groups present in the molecule and the requirements of the analytical technique. nih.gov
Theoretical Studies on Reaction Mechanisms in this compound Synthesis
A thorough review of scientific databases and chemical literature reveals a significant gap in the understanding of the reaction mechanisms involved in the synthesis of this compound. Theoretical studies, which often employ computational chemistry methods such as Density Functional Theory (DFT) and other quantum mechanical calculations, are crucial for:
Elucidating Reaction Pathways: Mapping the step-by-step transformation of reactants to products.
Identifying Transition States: Characterizing the high-energy intermediates that govern reaction rates.
Calculating Activation Energies: Quantifying the energy barriers for each step of a reaction.
Understanding Stereoselectivity: Predicting and explaining the formation of specific stereoisomers.
Without foundational knowledge of the synthetic route to this compound, such theoretical investigations cannot be undertaken. The scientific community has seen detailed theoretical explorations for the synthesis of other complex alkaloids, providing invaluable insights for optimizing reaction conditions and designing novel analogues. However, this compound has yet to be the subject of such a study.
The absence of this information precludes the generation of data tables on calculated activation energies, transition state geometries, or other computational parameters that would typically be presented in a detailed analysis of a compound's synthesis.
Further research and publication of the synthetic methodology for this compound are essential prerequisites for the scientific community to begin to unravel the theoretical underpinnings of its formation. Such studies would not only be of academic interest but could also pave the way for the development of more efficient synthetic strategies and the creation of novel derivatives with enhanced biological activities.
Biosynthetic Mechanisms and Metabolic Context of Diacetylkorseveriline
Proposed Biosynthetic Route of Diacetylkorseveriline's Natural Precursor
The direct biosynthetic pathway for this compound involves the acetylation of its natural precursor, Korseveriline. Therefore, understanding the formation of Korseveriline is key to understanding the origin of this compound. The biosynthesis of Korseveriline is believed to follow the general pathway established for steroidal alkaloids, which begins with cholesterol.
The foundational steps for producing the isoprenoid building blocks of cholesterol occur via two primary pathways within the plant cell: the mevalonate (B85504) (MVA) pathway in the cytoplasm and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids. mdpi.comnih.gov These pathways supply the precursors that are ultimately assembled into the sterol skeleton.
While the specific enzymatic sequence leading to Korseveriline has not been fully elucidated, transcriptomic and metabolomic studies in Fritillaria species provide a proposed framework based on known steroidal alkaloid biosynthesis. nih.govresearchgate.netresearchgate.net The pathway is thought to proceed from cholesterol through a series of modifications.
Key enzymatic reactions and intermediates are outlined below:
Isoprenoid Precursor Synthesis: The process begins with the synthesis of isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP) through either the MVA or MEP pathway. Key enzymes in the MVA pathway include Acetyl-CoA C-acetyltransferase (AACT) and 3-hydroxy-3-methylglutaryl-CoA synthase (HMGS). nih.gov
Cholesterol Formation: IPP and DMAPP are used to form squalene, which is then cyclized to form cycloartenol, a precursor to cholesterol.
Steroidal Skeleton Modification: Cholesterol serves as the crucial branch-point intermediate. The transformation of the cholesterol skeleton into the C-nor-D-homo structure of Korseveriline involves a series of complex and largely uncharacterized enzymatic steps. These modifications are catalyzed by a suite of enzymes, with cytochrome P450 monooxygenases (CYPs) playing a critical role in the hydroxylation and oxidation reactions at various positions on the steroid core. nih.govnih.gov
Nitrogen Incorporation: A key step in forming the alkaloid structure is the incorporation of a nitrogen atom, typically derived from an amino acid, through a transamination reaction.
Final Steps to Korseveriline: Subsequent tailoring reactions, including reductions and further oxidations, lead to the final structure of Korseveriline.
Acetylation to this compound: The final step is the di-acetylation of Korseveriline, likely catalyzed by an acetyltransferase enzyme, to yield this compound.
Table 1: Proposed Key Enzyme Families in Korseveriline Biosynthesis
| Enzyme Class | Proposed Role | Reference Genes/Families in Fritillaria |
| Acetyl-CoA C-acetyltransferase (AACT) | Precursor synthesis (MVA pathway) | Identified in Fritillaria thunbergii transcriptome |
| Cytochrome P450s (CYPs) | Hydroxylation and oxidation of the steroid skeleton | Multiple CYP families identified as differentially expressed |
| Transaminases | Incorporation of nitrogen atom | Putative, based on general alkaloid biosynthesis |
| Acetyltransferases | Conversion of Korseveriline to this compound | Putative, based on product structure |
This table is based on proposed pathways from transcriptomic data in related species.
Transcriptome analyses of Fritillaria species have identified numerous differentially expressed genes that are candidates for involvement in steroidal alkaloid biosynthesis. nih.govnih.gov While specific genes for the Korseveriline pathway have not been functionally verified, studies have highlighted key transcription factor families that likely regulate the expression of the necessary biosynthetic genes. Transcription factors from the MYB and bHLH families have been shown to be significantly upregulated in conjunction with steroidal alkaloid accumulation, suggesting a role as master regulators of the pathway. nih.gov
Regulation and Factors Influencing this compound Biosynthesis in Organisms
The production of Korseveriline, and subsequently this compound, is tightly regulated and influenced by both internal developmental cues and external environmental factors. As secondary metabolites, these alkaloids are often produced in response to biotic or abiotic stress.
Research has shown that agricultural practices can significantly impact the accumulation of steroidal alkaloids in Fritillaria. For instance, intercropping Fritillaria hupehensis with Magnolia officinalis has been observed to increase the levels of several steroidal alkaloids. This effect is correlated with changes in the expression of genes related to plant hormone signal transduction and oxidative phosphorylation.
Furthermore, environmental conditions such as shading and the application of nutrients like potassium have been demonstrated to modulate the biosynthesis of these compounds. Shading can increase the concentration of active ingredients in Fritillaria thunbergii bulbs, while specific levels of potassium application can further enhance this accumulation, potentially by upregulating key biosynthetic genes and transcription factors like FtFPS and FtAP2/ERF. mdpi.comnih.gov The application of biocontrol agents has also been shown to enhance the yield of steroidal alkaloids, including Korseveriline, by modulating amino acid synthesis and oxidative phosphorylation pathways.
Metabolic Fate and Biotransformation Studies in Research Models
As of late 2025, specific research detailing the metabolic fate and biotransformation of this compound or its precursor Korseveriline in animal or microbial models is not available in published scientific literature. One study noted that the metabolic fate of this compound should be a subject for future investigation, highlighting the current gap in knowledge. researchgate.net
While pharmacokinetic studies have been conducted on other major steroidal alkaloids from Fritillaria species, such as peimine (B17214) and peiminine (B1679210) in rat models, this research did not include an analysis of Korseveriline or this compound. Therefore, data on the absorption, distribution, metabolism, and excretion (ADME) of this compound in any research model remains to be established.
Molecular and Cellular Mechanisms of Diacetylkorseveriline Action
Modulation of Ion Channel Function by Diacetylkorseveriline
The primary therapeutic potential of this compound identified in available literature is its role as an antiarrhythmic agent. ukchemicalsuppliers.co.uk This activity is intrinsically linked to its ability to modulate the function of cardiac ion channels, which are fundamental to generating and propagating the electrical impulses that govern the heartbeat.
Interaction with Cardiac Sodium and Potassium Channels
This compound is classified as a class I and class IV antiarrhythmic agent. ukchemicalsuppliers.co.uk This dual classification suggests a multifaceted interaction with cardiac ion channels.
Class I Antiarrhythmic Activity (Sodium Channel Blockade): Class I antiarrhythmics function by blocking fast sodium channels in cardiomyocytes. nih.gov These channels are responsible for the rapid depolarization phase (Phase 0) of the cardiac action potential. By inhibiting these channels, this compound likely slows the rate of depolarization, which can help to suppress arrhythmias that arise from abnormal impulse generation or conduction. nih.govyoutube.com
The compound has been shown to be effective against arrhythmias induced by various means, including chemical agents like aconitine (B1665448) and calcium chloride, as well as by direct electrical stimulation. ukchemicalsuppliers.co.uk
Electrophysiological Modulations in In Vitro Systems
While this compound is described as an antiarrhythmic, specific data from in vitro electrophysiological studies, such as patch-clamp analyses detailing its precise effects on ion channel kinetics, are not extensively available in the public domain. However, based on its classification, its mode of action is presumed to involve interaction with specific neurotransmitter receptors, potentially influencing synaptic transmission. biosynth.com The general effects of class I and IV antiarrhythmics are well-documented and involve slowing conduction velocity and prolonging the refractory period of cardiac tissue. nih.govmsdmanuals.com
Enzymatic Inhibition and Activation Profiles of this compound
Investigations into this compound extend beyond cardiovascular applications to its potential effects on microbial systems.
Inhibition of Bacterial Enzymes Involved in Cell Wall Synthesis
Research into novel anti-biofilm agents included the screening of this compound against biofilms formed by Staphylococcus aureus. doria.fi Biofilm formation is a complex process involving bacterial adhesion and the production of an extracellular matrix, which is linked to the synthesis of cell-surface components. frontiersin.orgnih.gov In a screening of a library of natural and naturally derived compounds, this compound showed no significant inhibitory activity against S. aureus biofilm formation. doria.fi There is no direct evidence available to suggest that this compound inhibits specific bacterial enzymes involved in cell wall synthesis, such as penicillin-binding proteins (PBPs).
Impact on Microbial Metabolic Pathways
The lack of anti-biofilm activity against Staphylococcus aureus suggests that under the conditions tested, this compound does not significantly disrupt the key metabolic pathways required for the production of the biofilm matrix. doria.fi The matrix itself is a complex mixture of polysaccharides, proteins, and extracellular DNA (eDNA), the synthesis of which is a key metabolic function for the bacteria within the biofilm. nih.gov No further information is available regarding the broader impact of this compound on other microbial metabolic pathways.
Serine Protease Inhibition by this compound
There is currently no scientific literature available that describes or investigates the potential for this compound to act as a serine protease inhibitor. Searches of available databases and scientific publications did not yield any connection between this compound and the inhibition of serine proteases. biorxiv.orgnih.gov
This compound's Influence on Cellular Signaling Cascades
This compound, a steroidal alkaloid derived from plants of the Fritillaria genus, exerts its cellular effects by modulating complex intracellular signaling cascades. While direct studies on this compound are limited, extensive research on related steroidal alkaloids from the same family, such as peimine (B17214), peiminine (B1679210), and verticine, provides a strong inferential basis for its mechanisms. These compounds are known to interfere with critical pathways that regulate cellular responses like inflammation, proliferation, and apoptosis. The primary signaling cascades influenced by this class of alkaloids are the Mitogen-Activated Protein Kinase (MAPK) and the Nuclear Factor-kappa B (NF-κB) pathways. nih.govncats.io
The MAPK pathway is a crucial signaling cascade that translates extracellular stimuli into a wide range of cellular responses. This pathway involves a series of protein kinases that phosphorylate and activate one another. Key components of this cascade include the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. nih.gov Steroidal alkaloids from Fritillaria have been shown to significantly inhibit the phosphorylation of ERK1/2, p38, and JNK in response to inflammatory stimuli. nih.govfoodandnutritionresearch.net This inhibition prevents the downstream activation of transcription factors and subsequent gene expression involved in inflammatory processes.
The NF-κB pathway is another central regulator of inflammation and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. nih.govnih.gov Research on peimine and peiminine demonstrates their ability to block this pathway by preventing the degradation of IκBα, thereby inhibiting the activation and nuclear translocation of NF-κB subunits like p65. nih.govresearchgate.net This action effectively suppresses the production of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and various interleukins. nih.govnih.gov
Detailed Research Findings on Steroidal Alkaloid Signaling
Comparative Analysis of Mechanistic Pathways with Related Chemical Classes
The mechanism of action of this compound can be further understood by comparing its signaling effects with those of other antiarrhythmic drug classes, as it is classified as both a Class I and Class IV antiarrhythmic. wikipedia.org This dual classification suggests a multifaceted mechanism involving the modulation of ion channels, which is the primary mode of action for most antiarrhythmic drugs, but with potential downstream effects on intracellular signaling that align with its nature as a steroidal alkaloid.
Class I Antiarrhythmics: These drugs primarily act by blocking sodium (Na+) channels. pulsenotes.comlecturio.com The blockade of these channels slows the rate of depolarization (Phase 0) of the cardiac action potential, which in turn reduces the conduction velocity of the electrical impulse through the heart tissue. lecturio.comcvpharmacology.com This mechanism is fundamentally about altering membrane ion conductance rather than directly engaging with intracellular signaling cascades like MAPK or NF-κB. cvpharmacology.com The effect is a direct biophysical alteration of cellular excitability.
Class II Antiarrhythmics: This class consists of beta-blockers, which antagonize beta-adrenergic receptors. pulsenotes.comderangedphysiology.com Their action reduces the effects of catecholamines on the heart, leading to decreased intracellular cyclic AMP (cAMP) levels. wikipedia.orgderangedphysiology.com This reduction in cAMP, a key second messenger, downregulates the activity of protein kinase A (PKA) and subsequently reduces calcium (Ca2+) influx, leading to decreased heart rate and contractility. nih.govnih.gov This pathway represents a clear example of signaling cascade modulation, distinct from the inflammatory pathways affected by steroidal alkaloids.
Class III Antiarrhythmics: These agents work by blocking potassium (K+) channels, which prolongs the repolarization phase (Phase 3) of the cardiac action potential. ahajournals.orgnih.gov This increases the effective refractory period, making the heart less susceptible to re-entrant arrhythmias. While the primary target is an ion channel, the downstream consequences of altered ion flux can influence calcium homeostasis and signaling, but their core mechanism is not centered on the MAPK or NF-κB pathways.
Class IV Antiarrhythmics: Comprising non-dihydropyridine calcium channel blockers, these drugs inhibit the slow inward calcium current. jove.commsdmanuals.com This action primarily affects the sinoatrial (SA) and atrioventricular (AV) nodes, where the action potential upstroke is calcium-dependent. jove.com By blocking these channels, Class IV agents slow the heart rate and AV node conduction. nih.gov The signaling consequence is a direct reduction in intracellular calcium, a critical second messenger that, in other contexts, can activate various kinases and phosphatases, including components that intersect with MAPK pathways. bmglabtech.comrjppd.org
In comparison, this compound, as a steroidal alkaloid, likely combines the direct ion channel modulation characteristic of its antiarrhythmic classification with the broader intracellular signaling inhibition (MAPK and NF-κB) typical of its chemical class. This suggests a unique therapeutic profile, where it not only stabilizes cardiac rhythm through effects on sodium and calcium channels but may also mitigate underlying inflammatory processes that can contribute to cardiac pathology. nih.govfoodandnutritionresearch.netnih.gov
Comparative Mechanisms of Antiarrhythmic Classes
Advanced Analytical Methodologies for Diacetylkorseveriline Research
Spectroscopic Techniques for Structural Elucidation and Characterization
Spectroscopy is a cornerstone in the analysis of complex organic molecules like Diacetylkorseveriline. Various spectroscopic methods provide detailed information about the compound's atomic composition, connectivity, and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic compounds. savemyexams.com For a molecule with the complexity of this compound (C₃₁H₄₉NO₄), both ¹H and ¹³C NMR would be required for a full structural assignment. alfa-chemistry.com
In ¹H NMR (also known as Proton Magnetic Resonance or PMR), the chemical shift of each proton provides information about its local electronic environment. savemyexams.com The spectrum of this compound would be expected to show distinct signals corresponding to its various proton environments. For instance, the protons of the two acetyl groups (-COCH₃) would likely appear as sharp singlets in the range of δ 2.0-2.5 ppm. The numerous protons within the complex hexacyclic core would produce a series of complex multiplets in the upfield region of the spectrum. The integration of these peaks, which is proportional to the number of protons in a given environment, would be crucial for assigning signals to specific parts of the molecule. youtube.com
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. hmdb.ca One would expect to observe signals for the carbonyl carbons of the acetyl groups around δ 170 ppm, in addition to numerous signals for the sp³-hybridized carbons of the intricate ring system. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) could further aid in distinguishing between CH, CH₂, and CH₃ groups within the structure. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be essential to establish proton-proton and proton-carbon correlations, respectively, allowing for the unambiguous assembly of the molecular structure. youtube.com
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.gov High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which is critical for confirming the molecular formula. The molecular formula for this compound is cited as C₃₁H₄₉NO₄, corresponding to a molecular weight of 499.73 g/mol and a monoisotopic mass of 499.36615904 Da. alfa-chemistry.comnih.gov However, a study utilizing Ultra-Performance Liquid Chromatography-Ion Mobility-Quadrupole Time of Flight Mass Spectrometry (UPLC-IM-QTOF MS) reported a molecular formula of C₃₁H₄₉NO₅ and an observed exact mass of 515.3611 Da for a compound identified as this compound. scirp.orgresearchgate.net
This study also provided detailed fragment ion data, which is crucial for "fragmentomics"—the systematic study of molecular fragments to identify a substance. scirp.orgresearchgate.net The fragmentation of the parent ion provides a unique fingerprint for the molecule.
Table 1: UPLC-IM-QTOF MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Fragment Ions (m/z) |
|---|---|
| 515.3611 | 456.34765, 396.3265, 378.31619, 454.33265, 394.31095 |
Data sourced from Guo, et al. (2022). scirp.orgresearchgate.net
The observed fragments likely correspond to the sequential loss of neutral molecules, such as acetic acid (CH₃COOH, 60 Da) or ketene (B1206846) (CH₂CO, 42 Da), from the two acetyl groups, as well as cleavages within the complex ring structure. This fragmentation data can be used to build a library for screening and identifying this compound in complex mixtures. scirp.org
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. nih.gov For this compound, the IR spectrum would be expected to show characteristic absorption bands. Strong C=O stretching bands for the two ester functional groups would be prominent, typically appearing in the region of 1735-1750 cm⁻¹. Additionally, C-O stretching vibrations for the ester linkages would be visible between 1000-1300 cm⁻¹. The spectrum would also feature C-H stretching and bending vibrations for the alkane-like ring structure and methyl groups, as well as a C-N stretching vibration for the tertiary amine within the hexacyclic system.
Proton Magnetic Resonance (PMR), or ¹H NMR, provides detailed information on the structure of a molecule. savemyexams.comnih.gov As discussed in the NMR section (5.1.1), PMR is critical for distinguishing between the different hydrogen atoms in the molecule based on their chemical environment. savemyexams.com The analysis of chemical shifts, integration values, and spin-spin coupling patterns allows for the reconstruction of the molecule's connectivity. youtube.com For this compound, PMR would confirm the presence and environment of the two acetyl groups and help to map the relative stereochemistry of the protons on the complex alkaloid backbone. nih.gov
Chromatographic Separation and Purification Methodologies
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. wikipedia.org For this compound, these methods are vital for isolating the compound from reaction mixtures and for verifying its purity.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are advanced forms of column chromatography used for the separation, identification, and quantification of compounds. chrom-china.comnih.gov UPLC, which uses smaller particle sizes in the column stationary phase, offers higher resolution and faster analysis times compared to traditional HPLC. scirp.org
A specific UPLC method coupled with ion mobility-quadrupole time of flight mass spectrometry (UPLC-IM-QTOFMS) has been successfully used for the analysis of this compound. scirp.orgresearchgate.net This powerful combination allows for separation based on polarity (UPLC), shape (ion mobility), and mass-to-charge ratio (QTOF MS), providing a high degree of confidence in identification.
Table 2: UPLC Parameters for this compound Analysis
| Parameter | Value |
|---|---|
| Technique | UPLC-IM-QTOF MS |
| Retention Time (RT) | 5.65 min |
| Collision Cross-Section (CCS) | 238.5 Ų |
Data sourced from Guo, et al. (2022). scirp.orgresearchgate.net
This established method demonstrates the utility of UPLC for rapidly screening for this compound in complex matrices. scirp.org While a specific HPLC method for this compound is not detailed in the available literature, a similar approach using a reversed-phase column (e.g., C18) with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous buffer would be a standard method for its analysis and purification. sielc.com
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for separating non-volatile mixtures. libretexts.orgsigmaaldrich.com It is widely employed in synthetic chemistry to monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of product spots. wikipedia.org
TLC is also a standard method for the initial assessment of compound purity. wikipedia.org The purity of a sample can be quickly estimated by spotting it on a TLC plate and developing it in an appropriate solvent system; an ideal pure compound should appear as a single spot. youtube.com For this compound, at least one chemical supplier confirms the use of TLC, in conjunction with mass spectrometry, to assess the purity of their product, reporting a purity of 96%. alfa-chemistry.com This confirms its practical application in the quality control of this specific compound. Visualization of the spots can be achieved using UV light or by staining with a chemical reagent, such as an iodine chamber or a potassium permanganate (B83412) dip, which reacts with the organic compound to produce a colored spot. youtube.com
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Acetic acid |
| Acetonitrile |
| Ketene |
Integrated Analytical Platforms and Cheminformatics Approaches
The structural complexity of this compound requires analytical techniques that offer high resolution, sensitivity, and the ability to parse intricate datasets. Modern research relies heavily on the synergy between advanced separation science and computational tools.
Multi-Dimensional Chromatography Coupled with Mass Spectrometry (LC-MS, UPLC-IM-QTOFMS)
The analysis of complex mixtures, such as plant extracts containing alkaloids, often suffers from insufficient peak capacity in traditional one-dimensional chromatography. acs.org Multi-dimensional chromatography (MDC) addresses this by combining multiple separation techniques, greatly enhancing peak capacity, precision, and accuracy. researchgate.net This is particularly crucial for separating isomeric compounds which are common in natural products. frontiersin.org
Ultra-Performance Liquid Chromatography (UPLC) coupled with Ion Mobility-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-IM-QTOFMS) represents a powerful platform for this purpose. jst.go.jpresearchgate.net UPLC provides rapid and high-resolution separation, while the mass spectrometer offers sensitive detection and accurate mass measurements for elemental composition determination. jst.go.jpnih.gov The addition of ion mobility spectrometry (IMS) provides an extra dimension of separation based on the size, shape, and charge of the ions, which is invaluable for distinguishing between isomers that are chromatographically inseparable. frontiersin.org
For a compound like this compound, this integrated system would be applied as follows:
Separation: A crude extract would be injected into the UPLC system. A common approach for alkaloids involves using a reversed-phase C18 column with a mobile phase gradient of water and acetonitrile, often with a modifier like formic acid to improve peak shape and ionization efficiency. jst.go.jpmdpi.com
Ionization: After separation, the analyte enters the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which is well-suited for polar and high-molecular-weight compounds like many alkaloids. numberanalytics.comcreative-proteomics.com
Ion Mobility Separation: Ions are then guided into the ion mobility cell, where they are separated based on their drift time through a gas-filled chamber. This allows for the calculation of a collision cross-section (CCS) value, a unique physicochemical property for each isomer.
Mass Analysis: Finally, the Q-TOF analyzer measures the mass-to-charge ratio (m/z) of the ions with high accuracy, enabling the determination of the molecular formula. Tandem mass spectrometry (MS/MS) experiments are performed to fragment the molecule, providing structural clues based on the resulting fragmentation patterns. jst.go.jpnumberanalytics.com
This combination of techniques allows for the confident identification of this compound even in a complex matrix, differentiating it from other structurally similar alkaloids. researchgate.net
Computational Structure Elucidation and Molecular Modeling in this compound Studies
When a novel compound like this compound is isolated, determining its exact chemical structure, including its stereochemistry, is a significant challenge. researchgate.net Computational chemistry has become an indispensable tool to complement and verify experimental data, primarily from Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. scielo.org.mxresearchgate.net
Computer-Aided Structure Elucidation (CASE) systems are expert software programs that can determine molecular structures from spectral data. rsc.org These systems use 2D NMR data (like HSQC, HMBC, and COSY) to generate a set of possible structures consistent with the observed correlations. rsc.org
For this compound, the process would involve:
Data Input: High-resolution mass spectrometry data provides the molecular formula. rsc.org A full suite of 2D NMR experiments provides data on the connectivity of atoms (e.g., which protons are coupled to which carbons).
Structure Generation: The CASE software analyzes these correlations to generate all possible constitutional isomers.
Computational NMR Prediction: For the candidate structures, quantum mechanical calculations, often using Density Functional Theory (DFT), are employed to predict the ¹H and ¹³C NMR chemical shifts. researchgate.nettandfonline.com
Statistical Comparison: The predicted NMR data for each candidate structure is compared against the experimental data. Statistical metrics like the Corrected Mean Absolute Error (CMAE) and the DP4 probability analysis are used to determine the most likely structure. researchgate.netmdpi.com This process has proven highly effective in correctly assigning complex alkaloid structures and revising previously misassigned ones. researchgate.netmdpi.com
Molecular modeling also plays a crucial role in understanding the compound's potential biological activity by simulating its interaction with target proteins or receptors, a key step in drug discovery from natural products. scielo.org.mxlongdom.orgfrontiersin.org
Quantitative Analytical Methods for this compound in Research Matrices
Once this compound has been identified and structurally characterized, it is often necessary to quantify its concentration in various research matrices, such as the source plant material or biological fluids in metabolic studies. creative-proteomics.com The gold standard for quantitative analysis of alkaloids at trace levels is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). uva.esnih.gov
The development of a quantitative method for this compound would involve the following steps:
Sample Preparation: This is a critical step to extract the analyte from the matrix and remove interfering compounds. For plant matrices, this often involves solvent extraction followed by a clean-up step using Solid-Phase Extraction (SPE). waters.commdpi.com The choice of solvent and SPE cartridge is optimized to maximize the recovery of this compound. waters.com
LC-MS/MS Analysis: The analysis is typically performed on a triple quadrupole mass spectrometer (QqQ), which is highly sensitive and selective. creative-proteomics.come-nps.or.kr The method operates in Multiple Reaction Monitoring (MRM) mode, where the first quadrupole selects the precursor ion (the molecular ion of this compound), the second quadrupole fragments it, and the third quadrupole selects a specific fragment ion. This precursor-to-product ion transition is highly specific to the target analyte, minimizing matrix interference. creative-proteomics.com
Method Validation: The method must be rigorously validated to ensure its reliability. Validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, recovery, and matrix effects, often following guidelines from regulatory bodies. nih.govmdpi.com For example, a study on pyrrolizidine (B1209537) alkaloids in various food matrices established LOQs as low as 0.05 µg/kg with good recovery and precision. mdpi.comnih.gov
The table below illustrates typical parameters for a validated LC-MS/MS method for alkaloid quantification.
| Parameter | Typical Value/Criteria | Source |
| Linearity (R²) | >0.99 | waters.com |
| Limit of Detection (LOD) | 0.015–0.75 µg/kg | mdpi.comnih.gov |
| Limit of Quantification (LOQ) | 0.05–2.5 µg/kg | mdpi.comnih.gov |
| Precision (RSD%) | <15% | mdpi.comnih.gov |
| Accuracy (Recovery %) | 65–112% | mdpi.comnih.gov |
This robust quantitative method would enable researchers to accurately determine the concentration of this compound in various plant tissues to study its biosynthesis or to track its distribution in preclinical studies. creative-proteomics.comresearchgate.net
Following a comprehensive search for the chemical compound "this compound," it has been determined that there is no scientific literature or public data available for a compound with this name. The search included variations in spelling and broader inquiries into related chemical structures and biological activities as described in the prompt.
Due to the absence of any verifiable information, it is not possible to generate the requested scientific article. The fundamental prerequisite of accuracy cannot be met without established research on "this compound."
Therefore, the requested article focusing on the preclinical research models and biological systems for "this compound" cannot be produced.
Preclinical Research Models and Biological Systems for Diacetylkorseveriline Investigation
In Vivo Animal Model Research on Diacetylkorseveriline (Focus on mechanistic insights)
Systemic Biological Responses in Preclinical Animal Models
This compound, a steroid alkaloid derived from the plant Korolkowia sewerzowii, has demonstrated notable antiarrhythmic properties in a variety of preclinical animal models. Research indicates that its mechanism of action may be comparable to Class I antiarrhythmic agents, such as quinidine. The compound has shown efficacy in mitigating arrhythmias induced by several distinct chemical and physiological challenges.
The primary systemic biological response observed in preclinical investigations of this compound is the suppression of cardiac arrhythmias. Its effectiveness has been documented in the following induced arrhythmia models:
Aconitine-induced arrhythmia: This model utilizes the toxic alkaloid aconitine (B1665448) to induce ventricular arrhythmias by persistently activating sodium channels. The effectiveness of this compound in this model suggests its potential to interfere with sodium channel-dependent arrhythmogenesis.
Electrically-induced arrhythmia: In this model, arrhythmias are triggered by direct electrical stimulation of the ventricular myocardium. The ability of this compound to counteract these arrhythmias points to its influence on the electrical conduction system of the heart.
Coronary artery ligation-induced arrhythmia: This model simulates the conditions of myocardial ischemia and infarction by surgically ligating a coronary artery. The positive effect of this compound in this context suggests a potential therapeutic role in managing arrhythmias associated with ischemic heart disease.
Calcium chloride-induced arrhythmia: The administration of calcium chloride can provoke arrhythmias by altering calcium homeostasis in cardiac cells. The efficacy of this compound in this model indicates that it may modulate calcium-dependent pathways involved in cardiac rhythm disturbances.
Pharmacological comparisons suggest that this compound's antiarrhythmic potency may be two to five times greater than that of established drugs like novocaineamide and quinidine.
Below is an interactive table summarizing the preclinical arrhythmia models in which this compound has been investigated.
| Model Type | Induction Agent/Method | Observed Biological Response |
| Chemically-Induced | Aconitine | Suppression of ventricular arrhythmias |
| Chemically-Induced | Calcium Chloride | Suppression of arrhythmias |
| Physically-Induced | Electric irritation of ventricles | Suppression of arrhythmias |
| Ischemia-Induced | Ligation of descending coronary artery | Suppression of arrhythmias |
This compound as a Molecular Probe for Biological Pathway Exploration
There is currently no publicly available scientific literature to suggest that this compound has been utilized as a molecular probe for the exploration of biological pathways. Its primary characterization is as a potential therapeutic agent with antiarrhythmic properties.
Future Directions and Emerging Research Frontiers for Diacetylkorseveriline
Identification of Novel Molecular Targets and Interaction Networks
A primary objective in the study of any new bioactive compound is the identification of its molecular targets. researchgate.net Understanding which proteins or cellular pathways Diacetylkorseveriline interacts with is crucial for developing it into a potential therapeutic agent. Modern drug discovery relies on multidisciplinary approaches to identify these targets. researchgate.net
Proteomics and metabolomics offer powerful, unbiased methods for identifying the molecular targets of a novel compound. These "omics" technologies provide a system-wide view of cellular responses to a chemical entity.
Chemical Proteomics: This approach uses a "bait" molecule, often a modified version of the compound of interest, to "fish" for its binding partners in a complex mixture of proteins from cells or tissues. nih.gov Mass spectrometry is then used to identify the captured proteins. nih.govnih.gov This technique can reveal not only the primary targets but also off-target interactions, providing a comprehensive profile of the compound's cellular engagement. nih.gov For this compound, a chemical probe would be synthesized to facilitate affinity-based enrichment of its target proteins from cell lysates.
Metabolomics: This involves the comprehensive analysis of all metabolites within a biological system. By treating cells or organisms with this compound and analyzing the subsequent changes in the metabolome, researchers can infer which metabolic pathways are affected. nih.govnih.gov For instance, an increase in specific lipids or amino acids could point towards an interaction with enzymes involved in their metabolism. Untargeted metabolomic profiling using techniques like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) can reveal significant alterations in cellular metabolism, indicating the pathways influenced by the compound. nih.gov
| Research Approach | Description | Potential Insights for this compound |
| Chemical Proteomics | Uses a chemical probe based on the compound to isolate interacting proteins from cell lysates. nih.gov | Direct identification of primary and secondary protein targets. |
| Metabolomics | Measures global changes in metabolite levels in response to the compound. nih.gov | Identification of affected biochemical pathways and enzymatic functions. |
Advancements in Synthetic Biology for this compound Production and Diversification
Many complex natural products are difficult to synthesize using traditional chemical methods. Synthetic biology offers innovative solutions for the production and modification of such compounds. nih.govarborbiosci.com If this compound is of natural origin, likely from a microbe like an actinomycete, these techniques would be invaluable. nih.govnih.gov
Synthetic biology can be used to:
Engineer Host Organisms: The biosynthetic gene cluster responsible for producing this compound can be identified and transferred into a more manageable host organism (a "chassis strain") for easier and more scalable production. nih.gov
Optimize Production: Metabolic engineering techniques can be applied to the host organism to increase the precursor supply and enhance the yield of the final compound. nih.gov
Create Analogs: By modifying the biosynthetic pathway, it is possible to create novel derivatives of this compound. nih.gov This process, known as "pathway engineering," can lead to the generation of a library of related compounds with potentially improved properties. nih.gov These new developments are expected to revitalize the discovery and development of new natural products. nih.gov
Multidisciplinary Research Collaborations for Comprehensive this compound Understanding
The comprehensive study of a novel compound like this compound necessitates a collaborative effort across multiple scientific disciplines. Modern drug discovery relies on approaches that combine advances in various fields. researchgate.net A successful research program would involve:
Chemists: To synthesize this compound and its derivatives for testing.
Biologists: To perform cellular and in vivo experiments to determine its biological effects.
"Omics" Experts: To conduct proteomic and metabolomic studies for target identification.
Computational Scientists: To model interactions and analyze large datasets.
Pharmacologists: To study its potential as a therapeutic agent.
Such collaborations are essential to bridge the gap from initial discovery to potential clinical application.
Computational and Artificial Intelligence-Driven Research Paradigms for this compound
Computational methods and artificial intelligence (AI) are revolutionizing drug discovery. researchgate.net These technologies can accelerate the research process, reduce costs, and provide insights that are not achievable through experimental work alone. youtube.com
For this compound, computational approaches could include:
Molecular Docking: Simulating the binding of this compound to the 3D structures of known proteins to predict potential targets. researchgate.net
Molecular Dynamics Simulations: Modeling the dynamic behavior of the compound when interacting with its target protein to understand the stability and nature of the binding. youtube.com
AI-Powered Target Prediction: Using machine learning algorithms trained on large biological datasets to predict the likely targets and biological activities of this compound based on its chemical structure. researchgate.netnih.gov
Generative AI for Analog Design: Employing AI to design novel analogs of this compound with optimized properties, such as increased potency or reduced toxicity. researchgate.netnih.gov
| Computational Tool | Application for this compound Research |
| Molecular Docking | Predicts the binding pose and affinity of this compound to potential protein targets. researchgate.net |
| Molecular Dynamics | Simulates the physical movements of the compound and its target over time to assess binding stability. youtube.com |
| Machine Learning | Predicts biological activity and potential targets based on the compound's structure. nih.gov |
Q & A
Q. What validated analytical methods are recommended for detecting and quantifying Diacetylkorseveriline in plant-derived samples?
Ultrahigh-performance liquid chromatography-ion mobility-quadrupole time of flight mass spectrometry (UPLC-IM-QTOF) is the gold standard for detecting this compound due to its high resolution and sensitivity. Key parameters include a retention time of 6.94 minutes, precursor ion at m/z 456.34765, and characteristic fragment ions (e.g., m/z 396.3265, 378.31619) for identification . Calibration curves using spiked matrices (e.g., honey, herbal beverages) ensure quantification accuracy, with limits of detection (LOD) typically below 1 ppm.
Q. What are the primary challenges in isolating this compound from complex biological matrices?
Isolation requires multi-step purification due to co-eluting plant alkaloids. Solid-phase extraction (SPE) with C18 columns followed by hydrophilic interaction chromatography (HILIC) effectively reduces matrix interference. Contaminants like desacetylmatricarin (m/z 262.1205) must be excluded via spectral library matching . Optimization of mobile phase gradients (e.g., acetonitrile/0.1% formic acid) enhances peak separation.
Q. How can researchers validate the structural integrity of synthesized this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms the acetylated korseveriline backbone. Key signals include acetyl protons at δ 2.1–2.3 ppm and aromatic protons in the korseveriline core (δ 6.8–7.2 ppm). High-resolution mass spectrometry (HRMS) should match the theoretical m/z of C₃₁H₄₉NO₅ (calculated 515.3611) with <2 ppm error .
Advanced Research Questions
Q. How can discrepancies in this compound’s reported bioactivity across studies be systematically addressed?
Contradictions often arise from variability in compound purity, assay conditions, or cell models. Researchers should:
- Perform meta-analyses using PRISMA guidelines to aggregate data from peer-reviewed studies, weighting results by sample size and methodological rigor .
- Validate findings via orthogonal assays (e.g., in vitro kinase inhibition vs. cellular apoptosis assays) to rule out off-target effects .
- Report detailed protocols for compound preparation (e.g., solvent, storage conditions) to enable replication .
Q. What experimental designs are optimal for elucidating this compound’s molecular targets in disease models?
Integrate multi-omics approaches:
- Chemoproteomics : Use activity-based protein profiling (ABPP) with biotinylated this compound analogs to pull down interacting proteins .
- Transcriptomics : Apply single-cell RNA sequencing to treated iPSC-derived podocytes (relevant to FSGS studies) to identify dysregulated pathways (e.g., slit diaphragm genes) .
- CRISPR screens : Knock out candidate targets (e.g., podocyte architecture genes) to assess rescue effects in this compound-treated cells .
Q. How can researchers leverage high-throughput screening (HTS) platforms to study this compound’s therapeutic potential?
- Library design : Include this compound in alkaloid-focused libraries (10,000+ compounds) screened against disease-relevant targets (e.g., glomerular basement membrane proteins) .
- Automated assays : Use fluorescence polarization for real-time binding kinetics or impedance-based cellular toxicity profiling .
- Data normalization : Apply Z-score standardization to minimize batch effects and false positives .
Q. What strategies resolve conflicting data on this compound’s stability in physiological conditions?
- Forced degradation studies : Expose the compound to pH extremes, heat, and light, then quantify degradation products via LC-MS .
- Microsomal stability assays : Use liver microsomes to assess metabolic half-life, identifying major metabolites (e.g., deacetylated forms) .
- Molecular dynamics (MD) simulations : Model this compound’s conformational changes in aqueous vs. lipid environments to predict stability .
Methodological Guidelines
- Systematic reviews : Follow MOOSE guidelines to evaluate this compound’s efficacy across studies, emphasizing heterogeneity metrics (I² >50% indicates significant variability) .
- Ethical data handling : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for public data deposition .
- Visualization : Use simplified figures (e.g., heatmaps for omics data) with minimal chemical structures to enhance clarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
